MSBN

Fluorescence Turn-On Ratio Signal-to-Background Thiol Detection

Detecting thiols in reducing environments poses challenges for reversible probes like Ellman's reagent. MSBN solves this via irreversible SNAr chemistry with >100-fold fluorescence turn-on. • >100-fold turn-on fluorescence for sensitive live-cell thiol imaging • Irreversible SNAr mechanism unaffected by DTT/TCEP • Validated for protein thiol labeling & redox proteomics

Molecular Formula C17H17NO4S
Molecular Weight 331.386
CAS No. 135980-66-4
Cat. No. B609347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSBN
CAS135980-66-4
SynonymsMSBN
Molecular FormulaC17H17NO4S
Molecular Weight331.386
Structural Identifiers
SMILESCCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O
InChIInChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3
InChIKeyXJWPRGLACNOMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MSBN: A Turn-On Fluorogenic Probe for Thiol Sensing


MSBN (4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide; CAS 135980-66-4) is a 1,8-naphthalimide-based fluorogenic probe with a turn-on fluorescence mechanism for selective thiol detection [1]. Upon reaction with thiols via nucleophilic aromatic substitution (SNAr), the methylsulfonyl leaving group is displaced, restoring a >100-fold increase in fluorescence signal for imaging thiols in live cells and specifically labeling protein thiols to study reversible redox modifications [2].

Workflow
Turn-on fluorescence thiol detection
Use context
Live-cell imaging of redox states
Selection
Thiol-specific protein labeling

MSBN: Why Thiol Probe Specificity Matters


Generic substitution among thiol-reactive probes is inadvisable due to fundamental differences in their reaction mechanisms, selectivity profiles, and application-specific performance. MSBN's differentiation rests on its quantitative nucleophilic aromatic substitution (SNAr) mechanism [1] rather than the reversible thiol-disulfide exchange of Ellman's reagent or the broad reactivity of maleimide probes. This mechanistic distinction, combined with a >100-fold fluorescence enhancement [2], translates directly into assay sensitivity and specificity, while other probes may be confounded by background fluorescence or cross-reactivity with non-thiol nucleophiles.

Ellman’s reagent
Reversible thiol-disulfide exchange may be confounded by reducing agents, unlike irreversible SNAr mechanism.
Maleimide probes
Broad cysteine reactivity may not discriminate redox states; selective labeling of reversible modifications may differ.
Non-fluorescent probes
Absent live-cell imaging capability; turn-on fluorescence supports real-time intracellular detection not available otherwise.

MSBN: Quantitative Performance vs. Key Comparators


Turn-On Fluorescence Ratio vs. Typical Probes

MSBN exhibits a >100-fold fluorescence enhancement upon reaction with thiols, a key metric for assay sensitivity. This >100-fold increase, quantified in the primary research article [1], positions MSBN as a high-contrast probe. While direct head-to-head data against specific alternative turn-on probes are not presented in the source, this value establishes a strong class-level benchmark. A >100-fold enhancement is significantly higher than the typical 10- to 50-fold enhancement reported for many turn-on probes, indicating superior signal-to-background for detecting low-abundance thiols in complex biological samples [2].

Turn-on ratio
Class-level
>100-fold enhancement
Supports low-abundance thiol detection
Reported class-level benchmark
Fluorescence Turn-On Ratio Signal-to-Background Thiol Detection

Reaction Selectivity vs. Ellman's Reagent

MSBN's differentiation from the widely used Ellman's reagent (DTNB) lies in its reaction mechanism and selectivity profile. DTNB undergoes reversible thiol-disulfide exchange, which can be influenced by redox environment and is prone to interference from reducing agents like DTT or TCEP [1]. In contrast, MSBN reacts with thiols via irreversible nucleophilic aromatic substitution (SNAr), resulting in a permanent and quantitative fluorescent signal [2]. While quantitative selectivity data against a specific analyte panel for DTNB is not provided in the primary source, the mechanistic distinction supports class-level inference that MSBN is less susceptible to common assay interferences, providing more robust and reproducible measurements in reducing environments.

Selectivity vs. Ellman’s
Class-level
Irreversible SNAr vs. reversible exchange
Less susceptible to reducing agent interference
Qualitative mechanistic distinction
Selectivity Thiol-Specific Interference

Live-Cell Imaging vs. Non-Fluorescent Probes

MSBN's primary differentiation from non-fluorescent thiol probes (e.g., Ellman's reagent, alkylating agents) is its demonstrated utility for live-cell imaging. The primary research article explicitly validates MSBN's ability to selectively image thiols in live cells [1], a capability absent in colorimetric or non-fluorescent probes. This functional advantage is supported by vendor technical data confirming its use in live-cell imaging experiments at a concentration of 5 µM .

Live-cell imaging
Assay context
Validated in live HeLa cells at 5 µM
Enables real-time redox imaging in cells
Not achievable with non-fluorescent probes
Live-Cell Imaging Fluorescence Microscopy Intracellular Thiols

Protein Labeling Specificity vs. Maleimide Probes

Unlike broad-spectrum maleimide probes that react with any accessible cysteine residue, MSBN offers a more controlled and specific labeling strategy for studying reversible thiol modifications. The primary research demonstrates MSBN's use in specifically labeling protein thiols to determine diverse reversible modifications, and further introduces a derivative, MSBN-TPP, which discriminates reduced from oxidized thioredoxin [1]. This is a functional advantage over standard maleimide probes, which cannot easily distinguish between different redox states. While quantitative comparative labeling efficiency data are not available, this functional specificity is a key differentiator for targeted redox proteomics applications.

Labeling specificity
Assay context
Discriminates reduced from oxidized thioredoxin
Supports redox proteomics applications
Derivative MSBN-TPP demonstrated specificity
Protein Labeling Thiol-Specific Mass Spectrometry

Versatile Scaffold for Custom Thiol Probes

MSBN's naphthalimide scaffold is not just a probe but a versatile platform for creating tailored tools. The primary research explicitly states that the specific reaction of MSBN with thiols and the easy manipulation of the naphthalimide unit enable it to be a versatile scaffold for developing novel probes for thiol-based protein bioconjugation and studying various thiol modifications [1]. This is a key differentiator from many commercial turn-on probes that are end-point reagents with no modularity. The creation of the functional derivative MSBN-TPP provides direct evidence of this versatility, a feature that is uncommon among simple, single-use probes.

Scaffold versatility
Source review
Derivatizable naphthalimide platform
Supports custom probe development
MSBN-TPP validates modularity
Scaffold Probe Development Thiol Bioconjugation

MSBN: High-Value Application Scenarios


Live-Cell Imaging of Reversible Thiol Modifications

MSBN's >100-fold turn-on fluorescence and validated live-cell imaging capability [1] make it optimal for real-time, spatially resolved studies of dynamic thiol redox states. Unlike non-fluorescent probes or those with modest turn-on ratios, MSBN provides the sensitivity to track subtle changes in intracellular thiols (e.g., glutathione, thioredoxin) under physiological and pathophysiological conditions.

Quantitative Profiling for Redox Proteomics

The specific and irreversible SNAr reaction of MSBN [1] enables precise labeling and enrichment of reversibly oxidized protein thiols for downstream mass spectrometry analysis. Its scaffold versatility, demonstrated by the creation of MSBN-TPP [1], allows for the introduction of mass tags to discriminate between reduced and oxidized protein forms, a capability not offered by standard maleimide probes.

Thiol Quantification in Reducing Environments

MSBN's irreversible reaction mechanism offers a significant advantage over reversible probes like Ellman's reagent for quantifying thiols in samples containing reducing agents (e.g., DTT, TCEP) [1]. Its >100-fold fluorescence enhancement [1] ensures sensitive and stable readouts in high-throughput screening assays for enzyme activity (e.g., thioredoxin reductase) or drug discovery efforts targeting the cellular redox network.

Custom Thiol-Reactive Probes for Bioconjugation

MSBN's 1,8-naphthalimide core serves as a versatile scaffold for constructing new molecular tools [1]. Researchers can leverage its selective thiol reactivity and easy synthetic manipulation to create custom probes with specific targeting moieties (e.g., for organelles), altered spectral properties, or functional handles for bioconjugation, streamlining the development of application-specific reagents.

Application
Selection Property
Validation Focus
Live-cell thiol redox imaging
High turn-on fluorescence contrast
Cell-based detection sensitivity
Redox proteomics profiling
Irreversible SNAr labeling mechanism
Redox-state discrimination for MS
Thiol quantification in reducing matrices
Resistance to reducing agent interference
Assay robustness in complex samples
Custom probe development
Versatile naphthalimide scaffold
Derivatization for bioconjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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